N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide is an organic compound characterized by a complex structure that includes both sulfonamide and trifluoromethyl groups. Its molecular formula is , and it has a molecular weight of approximately 380.18 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor.
This compound can be synthesized through various chemical methods, primarily involving the reaction of specific precursors such as brominated anilines and sulfonyl chlorides. The synthesis and characterization of related compounds have been documented in scientific literature, highlighting their biological activities and chemical properties.
N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide belongs to the class of sulfonamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of the compounds.
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide typically involves a multi-step process:
InChI=1S/C13H9BrF3NO2S/c14-10-3-7-12(8-4-10)21(19,20)18-11-5-1-9(2-6-11)13(15,16)17/h1-8,18H
C(C(F)(F)C(F)(F))C(C(C(F)(F))C(C(F)(F))Br)S(=O)(=O)N
N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide can undergo several types of chemical reactions:
The mechanism of action for N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide primarily involves its interaction with specific biological targets:
N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide has several scientific applications:
This compound exemplifies the importance of structural modifications in enhancing biological activity and therapeutic potential in drug development.
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: